![molecular formula C8H8N4O3S2 B3011635 N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide CAS No. 339022-45-6](/img/structure/B3011635.png)
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide
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Overview
Description
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide is a chemical compound with the CAS Number: 339022-45-6 . It has a molecular weight of 272.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide . The InChI code for the compound is 1S/C8H8N4O3S2/c1-9-5(13)4-17-6-7(12(14)15)11-2-3-16-8(11)10-6/h2-3H,4H2,1H3,(H,9,13) .Scientific Research Applications
- Researchers have explored the potential of N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide as an antitumor agent. Its cytotoxic effects have been studied on human tumor cell lines. Notably, it demonstrated potent activity against prostate cancer cells .
Antitumor and Cytotoxic Activity
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a thiazole ring, which is found in many biologically active compounds . Thiazoles are known to interact with various biological targets, leading to diverse effects .
Biochemical Pathways
Given the presence of the thiazole ring, it is possible that the compound may interact with pathways involving thiazole-containing compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
properties
IUPAC Name |
N-methyl-2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S2/c1-9-5(13)4-17-6-7(12(14)15)11-2-3-16-8(11)10-6/h2-3H,4H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYFCTXQUZBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide |
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